Product packaging for Benzo[f]quinoxaline(Cat. No.:CAS No. 230-33-1)

Benzo[f]quinoxaline

Cat. No.: B1213846
CAS No.: 230-33-1
M. Wt: 180.2 g/mol
InChI Key: YUFRAQHYKKPYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[f]quinoxaline is a polynuclear azaheterocyclic compound of significant interest in scientific research due to its extended π-conjugation system . It serves as a versatile scaffold in medicinal chemistry and materials science. Researchers utilize this compound and its derivatives primarily in the development of novel therapeutic agents, with recent studies highlighting its potential in anticancer research . Derivatives have shown notable in vitro cytotoxic efficiency against various cancer cell lines, including non-small cell lung cancer, melanoma, and breast cancer cells . The compound also finds applications in opto-electronics; its structure is leveraged in the design of organic light-emitting devices (OLEDs) . Physicochemical properties include a boiling point of approximately 354.9°C at 760 mmHg and a density of 1.25 g/cm³ . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B1213846 Benzo[f]quinoxaline CAS No. 230-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-11-12(10)14-8-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFRAQHYKKPYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177553
Record name Benzoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230-33-1
Record name Benzoquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[f]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7UJG79BN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Benzo F Quinoxaline and Its Derivatives

Green Chemistry Approaches and Sustainable Synthesis Innovations for Benzo[f]quinoxaline

The principles of green chemistry—such as minimizing waste, using safer solvents, reducing energy consumption, and employing recyclable catalysts—are increasingly integrated into the synthesis of quinoxaline (B1680401) derivatives.

Catalyst Systems and Solvents: A variety of green catalysts and reaction conditions have been developed. Heterogeneous catalysts, including silica (B1680970) nanoparticles rsc.org, bentonite (B74815) K-10 clay mdpi.comencyclopedia.pub, and cellulose (B213188) sulfuric acid encyclopedia.pubtandfonline.com, have proven effective for quinoxaline synthesis. These catalysts often allow for reactions under solvent-free conditions or in benign solvents like water, and they can typically be recovered and reused, enhancing sustainability rsc.orgnih.gov. Organocatalysts such as hexafluoroisopropanol (HFIP) mdpi.comencyclopedia.pub and β-cyclodextrin (β-CD) mdpi.com are also employed, facilitating reactions at room temperature and often in aqueous media. Mild oxidants like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous solutions mdpi.comencyclopedia.pub and iodine encyclopedia.pub represent other green options.

Reaction Conditions: Many green synthetic protocols aim for milder conditions, including room temperature reactions rsc.orgmdpi.comencyclopedia.pubtandfonline.comnih.govmdpi.com, solvent-free methodologies rsc.orgmdpi.comencyclopedia.pubtandfonline.com, and the use of energy-efficient techniques like ultrasonic ijiset.com or microwave irradiation mdpi.comencyclopedia.pubsapub.org. These approaches not only reduce environmental impact but also often lead to shorter reaction times and higher yields.

Green ApproachCatalyst/Solvent/MethodConditionsYield RangeProduct Example (Related)Citation(s)
Heterogeneous CatalysisSilica Nanoparticles, Bentonite K-10, Cellulose Sulfuric AcidSolvent-free, Room Temp, RecyclableHighQuinoxalines, Benzo-fused heterocycles rsc.orgencyclopedia.pubtandfonline.comnih.gov
OrganocatalysisHFIP, β-Cyclodextrin (β-CD)Water, Solvent-free, Room Temp, RecyclableHighQuinoxalines, Indeno[1,2-b]quinoxalines mdpi.comencyclopedia.pubmdpi.com
Mild Oxidant/CatalystCAN (aqueous), IodineAqueous, Room TempGood-HighQuinoxalines mdpi.comencyclopedia.pub
Microwave/Ultrasound IrradiationVarious catalystsMicrowave, UltrasoundHighQuinoxalines, Benzo[f]pyrrolo[1,2-a]quinolines ijiset.comsapub.orglew.ro
Solvent-Free SynthesisVarious catalystsGrinding, Mortar & PestleGood-ExcellentQuinoxalines rsc.orgencyclopedia.pubtandfonline.com

Novel Multicomponent and Intramolecular Cyclization Strategies

Multicomponent reactions (MCRs) and intramolecular cyclization strategies offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot, leading directly to complex products. This approach minimizes synthetic steps, reduces waste, and allows for the rapid generation of diverse compound libraries. For quinoxaline synthesis, MCRs often involve the condensation of diamines with dicarbonyl compounds or related precursors sapub.org. Novel MCRs have been developed for various fused quinoxaline systems:

Three-component reactions: Synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinolines, haloacetophenones/acetamides, and alkynes, often facilitated by microwave irradiation lew.ro. Similarly, quinoxalines are synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds sapub.org.

Four-component reactions: These have been employed for more complex structures, such as functionalized spiro-indeno[1,2-b]quinoxalines mdpi.com and benzodiazepines/dihydroquinoxalines using isocyanide-based pathways rsc.org.

Domino MCRs: These involve a cascade of reactions in one pot, such as the synthesis of benzo[f]pyrano[2,3-h]quinoxaline derivatives from multiple components researchgate.net.

Intramolecular Cyclization Strategies: These methods involve the cyclization of a single molecule to form the desired ring system. As discussed in Section 2.3, the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines relies on an intramolecular cyclization step, often acid-catalyzed, followed by oxidation acs.orgnih.gov. This strategy is effective for constructing fused polycyclic systems by forming new carbon-carbon or carbon-heteroatom bonds within a precursor molecule.

StrategyComponentsCatalyst/ConditionsYield RangeProduct Example (Related)Citation(s)
Intramolecular CyclizationAryl-substituted precursorsAcid catalyst (e.g., CF₃COOH), followed by oxidation (e.g., K₃Fe(CN)₆)56–96%Dibenzo[f,h]furazano[3,4-b]quinoxalines acs.orgnih.gov
One-Pot, Three-Component MCRBenzo[f]quinolines, Haloacetophenones/acetamides, AlkynesMicrowave irradiationHighBenzo[f]pyrrolo[1,2-a]quinolines lew.ro
One-Pot, Three-Component MCRo-Phenylenediamines, 1,2-Dicarbonyl compoundsVarious catalystsGood-HighQuinoxalines sapub.org
One-Pot, Four-Component MCRVarious substratesIonic liquid, HeatingGoodSpiro-Indeno[1,2-b]quinoxalines mdpi.com
Domino MCR2-Hydroxynaphthalene-1,4-dione, 1,2-diamines, TetracyanoethylenePyridine catalystExcellentBenzo[f]pyrano[2,3-h]quinoxalines researchgate.net
One-Pot, Three-Component ProtocolStyrenes, o-phenylenediamine (B120857), Benzo[c] acs.orgmdpi.comnih.govthiadiazole-4,5-diamineTriiodoisocyanuric acid (TICA), Water/Acetone55–79%Substituted Phenylquinoxalines, Benzo[c] acs.orgmdpi.comnih.govthiadiazolo[3,4-f]quinoxalines acgpubs.org

Advanced Spectroscopic and Structural Characterization of Benzo F Quinoxaline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within Benzo[f]quinoxaline and understanding its conformational dynamics. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. Studies on quinoxaline (B1680401) derivatives, which share structural similarities, reveal characteristic chemical shifts for aromatic protons and carbons, allowing for unambiguous assignment of signals and confirmation of molecular structure lookchem.comresearchgate.net. For instance, ¹H NMR spectra typically show signals in the aromatic region, with specific patterns indicative of the fused ring system. ¹³C NMR provides further confirmation by mapping the carbon skeleton, with shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring system lookchem.com. While specific NMR data for this compound itself isn't extensively detailed in the provided snippets, general quinoxaline studies indicate that chemical shifts are sensitive to substituent effects and the electronic distribution within the fused rings lookchem.com.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within this compound, revealing information about its π-electron system and conjugation. Absorption maxima (λmax) are typically observed in the UV region, often with extensions into the visible spectrum for more conjugated derivatives cdnsciencepub.comsfu.canih.govmdpi.comacs.org. These absorption bands are characteristic of π–π* electronic transitions within the aromatic system. Photoluminescence spectroscopy, including fluorescence, is also crucial for understanding the emissive properties of this compound derivatives, which can be influenced by their molecular structure and environment acs.orgontosight.airsc.orgcore.ac.uk. For example, some quinoxaline derivatives exhibit fluorescence quantum yields that are sensitive to solvent polarity, with nonpolar solvents sometimes leading to higher intensities . Studies on fused quinoxalines have shown absorption bands in the range of 250-350 nm, attributed to spin-allowed π–π* transitions nih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Redox Mechanisms

While direct EPR studies on this compound are not detailed in the provided snippets, EPR spectroscopy is a powerful tool for detecting and characterizing radical intermediates formed during redox processes. Quinoxaline derivatives have been investigated for their photochemical behavior, where UVA exposure can lead to changes in UV-Vis spectra, suggesting the formation of transient species that might be amenable to EPR detection mdpi.com. EPR is particularly useful for studying one-electron redox events and the stability of radical cations or anions, which are relevant for understanding the electrochemical mechanisms of these compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and its derivatives, and for elucidating fragmentation pathways that provide structural clues. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly used to obtain accurate mass measurements, confirming the molecular formula yu.edu.jorsc.orgresearchgate.netmdpi.comd-nb.info. Fragmentation patterns, obtained through techniques like MS/MS or CID (Collision-Induced Dissociation), reveal characteristic losses of neutral molecules or radical fragments, which are diagnostic of specific structural features within the molecule uliege.bescielo.brresearchgate.net. For instance, loss of hydroxyl groups or specific ring fragments can be observed, aiding in the structural elucidation of complex quinoxaline systems scielo.br.

Electrochemical Characterization and Redox Behavior of this compound Derivatives

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox behavior of this compound derivatives, determining their oxidation and reduction potentials acs.orguq.edu.auresearchgate.netacs.orgnih.gov. These studies provide insights into the electron-donating or accepting capabilities of the molecules and their suitability for applications in electrochemistry and materials science. Quinoxaline moieties are known to possess electron-accepting properties due to the presence of nitrogen atoms, which can influence the HOMO-LUMO energy gap and charge transport characteristics acs.orgacs.org. For example, fused quinoxaline systems in porphyrins can shift redox potentials and introduce new redox processes attributed to the quinoxaline unit itself uq.edu.auresearchgate.netacs.orgnih.gov. The reversibility or irreversibility of these redox processes provides information about the stability of the electrochemically generated species acs.org.

Theoretical and Computational Investigations of Benzo F Quinoxaline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. nih.gov It has been widely applied to study the structural, magnetic, and electronic properties of various compounds. nih.govscirp.org DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. scirp.orgunlp.edu.ar

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. scirp.orgirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that determines properties such as chemical reactivity, optical polarizability, and the hardness or softness of a molecule. scirp.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and is often associated with charge transfer interactions within the molecule. scirp.org For instance, in quinoxaline (B1680401), the parent structure of benzo[f]quinoxaline, the HOMO-LUMO energy gap is reported to be -0.36273 eV, which categorizes it as a soft molecule with high reactivity. researchgate.net In a study of quinoline, a related benzo[b]pyridine, the calculated HOMO-LUMO energy gap was -4.83 eV, indicating strong electron-accepting ability and potential bioactivity. scirp.org For some pyrido[2,3-b]pyrazine (B189457) derivatives, which share a similar nitrogen-containing heterocyclic structure, the band gaps were found to be in the range of 1.67–2.36 eV. semanticscholar.org

The energies of HOMO and LUMO can be used to calculate various global reactivity descriptors, as shown in the table below.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies This is an interactive table. Users can sort the data by clicking on the column headers.

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. scirp.org
Ionization Potential (I) -EHOMO The energy required to remove an electron. sciensage.info
Electron Affinity (A) -ELUMO The energy released when an electron is added. sciensage.info
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons. scirp.orgirjweb.com
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to charge transfer. scirp.orgirjweb.com
Chemical Softness (S) 1/(2η) The reciprocal of hardness, indicating reactivity. researchgate.net
Chemical Potential (μ) (EHOMO + ELUMO)/2 The negative of electronegativity. irjweb.com

| Electrophilicity Index (ω) | μ2/(2η) | Measures the electrophilic power of a molecule. irjweb.com |

This table is generated based on information from multiple sources. scirp.orgirjweb.comresearchgate.netsciensage.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of electronically excited states. worldscientific.comrsc.org It has become a popular method for calculating absorption and emission spectra, making it invaluable for understanding the optical properties of molecules. rsc.orgresearchgate.netuci.edu

TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and their associated oscillator strengths (f), which relate to the intensity of the absorption bands. sciensage.info For example, a TD-DFT study on a quinoxaline derivative predicted an intense electronic transition at 373.79 nm with an oscillator strength of 0.0546 in a vacuum. sciensage.info This method allows for the investigation of how different solvents can shift these absorption maxima. sciensage.info

Furthermore, TD-DFT is used to understand intramolecular charge transfer (ICT) phenomena, which are crucial for the functioning of many organic electronic materials. semanticscholar.orgthieme-connect.de The theory can also be applied to predict other optical properties like dynamic polarizabilities and hyperpolarizabilities. worldscientific.com

Tautomerism and Aromaticity Analysis of this compound Derivatives

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wiley-vch.de DFT calculations are instrumental in determining the relative stabilities of different tautomeric forms. For derivatives of this compound, such as 5-chlorobenzo[f]quinoxalin-6-ol, DFT studies have shown that the enol-imine tautomer is more stable than the keto-amine form. scielo.br This preference is attributed to the higher degree of aromaticity in the enol-imine structure. scielo.br

Aromaticity, a key concept in organic chemistry, can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). nih.govnih.gov For instance, in quinoxaline-fused porphycenes, NICS calculations revealed a decrease in aromaticity upon the attachment of the quinoxaline moiety compared to the parent porphycene. nih.gov These analyses help in understanding the structure, stability, and reactivity of these complex heterocyclic systems. scielo.brnih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. nih.govresearchgate.net By simulating the movements of atoms over time, MD can explore the accessible conformational space of a molecule. nih.govnih.gov This is particularly important for flexible molecules, where different conformations can have distinct properties and biological activities. researchgate.net

Conformational analysis, often performed in conjunction with MD simulations, aims to identify the most stable conformations (local minima on the potential energy surface). unlp.edu.arresearchgate.net Techniques like cluster analysis and Monte Carlo methods can be used to analyze the vast number of conformations generated during an MD simulation. nih.gov For example, such an approach was used to design pyrazoloquinoline ligands by identifying favorable conformations for receptor binding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. unlp.edu.arresearchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and an experimental property. researchgate.netplos.org

QSPR studies can be used to predict a wide range of properties, such as melting points, solubility, and viscosity, without the need for experimental measurements. unlp.edu.arresearchgate.net For instance, a QSPR model was developed to predict the melting points of a series of quinoxaline derivatives using hundreds of theoretical descriptors. researchgate.net The development of a robust QSPR model involves several key steps: selection of a dataset, calculation of molecular descriptors, selection of relevant variables to build the model, and rigorous validation of the model's predictive power. researchgate.netplos.org

Chemical Reactivity, Functionalization, and Derivatization of Benzo F Quinoxaline

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[f]quinoxaline Core

Quinoxaline (B1680401) derivatives, including this compound, are generally deactivated towards electrophilic substitution. However, substitution is most likely to occur at positions with the highest electron density, typically positions 5 and 8 in the parent quinoxaline system thieme-connect.de. Electron-donating substituents on the benzenoid ring can facilitate electrophilic substitution thieme-connect.de.

Conversely, quinoxalines are susceptible to nucleophilic attack. The nitrogen atoms within the quinoxaline ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents smolecule.com. Activated substrates are often required for nucleophilic aromatic substitution (SNAr) reactions under mild conditions researchgate.net. For instance, compounds like 2,3-dichloroquinoxaline (B139996) (DCQX) serve as viable substrates for SNAr reactions, enabling the formation of new carbon-heteroatom bonds at the C2 and C3 positions researchgate.net. Nucleophilic substitution reactions on 2-monosubstituted quinoxalines can lead to 2,3-disubstituted quinoxalines, with the reactivity influenced by the nature of the substituent at the 2-position mdpi.com. Strong alkyl nucleophiles, for example, can react at the 3-position, although steric hindrance and electron density on the nitrogen atoms can affect reactivity mdpi.com.

Functionalization Strategies for Enhanced Solubility and Processability

To improve the solubility and processability of this compound derivatives, particularly for applications in organic electronics, bulky substituents are often introduced. For example, the Sonogashira coupling reaction can be used to attach triisopropylsilylethynyl (TIPS) groups, which reduce aggregation in solution while maintaining crystallinity . These modifications are crucial for their utility in thin-film devices and other material science applications.

Oxidation and Reduction Chemistry of this compound Derivatives

This compound derivatives can undergo various redox transformations. Oxidation reactions can convert hydroxyl groups on the core structure to corresponding quinoxalin-3-one derivatives smolecule.com. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to produce various quinoxaline derivatives smolecule.com. For instance, Acenaphtho[1,2-b]this compound can be oxidized to form electron-deficient derivatives, enhancing its utility in optoelectronic materials. A notable example is the reaction with nitric acid, which introduces nitro groups at the 3,4-positions, yielding 3,4-dinitroacenaphtho[1,2-b]quinoxaline (B7852187) . Oxidative cyclization in trifluoroacetic acid, followed by oxidation with reagents like K₃Fe(CN)₆, can lead to stabilized aromatic systems .

Reduction reactions can modify the quinoxaline moiety, altering its electronic properties. Catalytic hydrogenation, using palladium on carbon (Pd/C) under H₂, can reduce the quinoxaline ring to its dihydroquinoxaline form, increasing electron density . Chemical reducing agents like sodium borohydride (B1222165) can also be employed for selective reductions smolecule.com.

Direct C-H Functionalization Approaches

Direct C-H functionalization represents a powerful strategy for introducing functional groups onto the this compound scaffold without the need for pre-functionalized starting materials. Transition metal-free C–H functionalization has been employed for the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines via intramolecular cyclization nih.govacs.org. These methods offer efficient pathways to complex polycyclic heteroaromatic compounds. Visible light-mediated C–H functionalization, often employing photocatalysts like g-C₃N₄ or eosin (B541160) Y, has also emerged as an environmentally friendly approach for reactions such as arylation and sulfenylation of quinoxalin-2(1H)-ones mdpi.comrsc.org. Quinoxaline itself can act as an integrated directing group in palladium-catalyzed ortho C–H bond arylation of an attached phenyl ring, promoting regioselective mono-arylation scispace.com.

Synthesis of Advanced this compound Conjugates and Hybrid Molecules

The synthesis of advanced conjugates and hybrid molecules incorporating the this compound core is a significant area of research, driven by their potential in materials science and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, are instrumental in constructing extended π-conjugated systems and hybrid molecules. For example, these reactions have been used in the synthesis of polycyclic uracil (B121893) derivatives containing the benzo[f]quinazoline (B14752245) scaffold beilstein-journals.org. Additionally, this compound derivatives have been synthesized as part of hybrid molecules with other pharmacologically relevant scaffolds, such as pyrrolobenzodiazepines, through reactions like the Buchwald–Hartwig amination derpharmachemica.com.

Strategies for Introducing Specific Functional Groups onto the this compound Scaffold

A variety of strategies are employed to introduce specific functional groups onto the this compound scaffold.

Alkylation: Reacting with alkyl halides can introduce alkylthio derivatives .

Halogenation: Bromination, for instance, can introduce bromine atoms, enabling subsequent cross-coupling reactions .

Nitration: Reaction with nitric acid can introduce nitro groups .

Condensation Reactions: These are fundamental for constructing the quinoxaline ring system itself, often involving o-phenylenediamine (B120857) derivatives and dicarbonyl compounds sapub.orgorientjchem.org. For example, condensation of acenaphthenequinone (B41937) with o-phenylenediamine derivatives under acidic conditions, often catalyzed by acids like L-proline, forms the quinoxaline ring .

Functionalization via Metalation: Directed metalation reactions using organolithium or organomagnesium reagents, followed by quenching with electrophiles, provide routes to functionalized quinoxalines rsc.org.

The diverse reactivity and functionalization strategies highlight the this compound core's importance as a versatile platform for the development of novel organic materials and biologically active compounds.

Research Applications of Benzo F Quinoxaline Derivatives

In Medicinal Chemistry and Biological Sciences Research

Benzo[f]quinoxaline derivatives have garnered considerable attention for their potential therapeutic applications, driven by their broad spectrum of biological activities and their ability to interact with various biological targets.

Investigation of Molecular Mechanisms of Action

The biological efficacy of this compound derivatives is often attributed to their interaction with fundamental cellular processes and biomolecules.

DNA Intercalation and Topoisomerase Inhibition: Many this compound derivatives exhibit potent biological activities through their ability to intercalate into DNA. For instance, benzo[f]pyrido[3,4-b]quinoxaline derivatives have been shown to intercalate into DNA triple helices, stabilizing them by stacking with the Hoogsteen-paired bases pnas.org. Acenaphtho[1,2-b]this compound also demonstrates DNA intercalation, which contributes to its potential anticancer effects by disrupting cellular processes . Furthermore, quinoxaline (B1680401) derivatives, in general, are recognized as DNA intercalators and effective inhibitors of topoisomerase II (Topo II), enzymes crucial for DNA replication and transcription mdpi.comnih.govusp.br. Specific derivatives, such as benzo[g]quinoxaline (B1338093) molecule 3, have shown significant topoisomerase IIβ inhibitory activity nih.gov.

Enzyme Binding and Receptor Modulation: Quinoxaline scaffolds are integral to the design of various enzyme inhibitors. Derivatives have been developed as potential inhibitors of protein kinases, including ALK5 and other tyrosine kinases, which are critical in cancer cell proliferation and survival pathways rsc.orgresearchgate.net. Notably, quinoxaline sulfonohydrazide derivatives have demonstrated potent inhibitory effects against secretory phospholipase A2 (sPLA2) and α-glucosidase enzymes, enzymes implicated in diabetes-related complications nih.govtandfonline.com. For example, compound 6a was identified as a potent sPLA2 inhibitor (IC₅₀ = 0.0475 µM), while compound 6c was a highly effective α-glucosidase inhibitor (IC₅₀ = 0.0953 µM) nih.gov. Additionally, NBQX, a specific this compound derivative, has been used in research to block α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-dependent depolarization researchgate.net.

Cellular Processes Disruption: The disruption of cellular processes is a key mechanism by which this compound derivatives exert their effects. Acenaphtho[1,2-b]this compound has been shown to disrupt cellular processes, contributing to its anticancer activity . Many quinoxaline derivatives are known to induce apoptosis, a programmed cell death pathway essential for eliminating abnormal cells nih.govnih.gov. For instance, benzo[g]quinoxaline molecule 3 was found to induce apoptosis through the activation of Bax and downregulation of Bcl2 nih.gov. Cell cycle arrest at various phases has also been observed with certain quinoxaline derivatives, further highlighting their impact on cell proliferation nih.gov.

Structure-Activity Relationship (SAR) Studies for Bioactive this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. Modifications to the core structure and the introduction of specific functional groups can significantly influence their biological activity.

Modifications to Nitrogen Atoms: SAR investigations on acenaphtho derivatives have revealed that alterations to the nitrogen atoms within the quinoxaline ring can substantially enhance biological activity, impacting efficacy against cancer cells and pathogens .

Substituent Effects: Studies on quinoxaline derivatives as histone deacetylase (HDAC) inhibitors have demonstrated that different substitutions on the quinoxaline nucleus lead to varying levels of anti-proliferative and inhibitory activities against specific HDAC subtypes frontiersin.org. Similarly, the introduction of electron-withdrawing or electron-donating groups, as well as halogenation or the presence of amide and sulfonamide moieties, can modulate the anticancer and antimicrobial potency of quinoxaline compounds researchgate.netnih.gov. For example, the presence of a chloro substituent on ring A of certain quinoxaline derivatives slightly improved activity, while a phenyl group on ring B was associated with the highest activity nih.gov.

Cellular and Molecular Interaction Studies

Understanding how this compound derivatives interact with cellular components is vital for elucidating their mechanisms of action and for developing them as therapeutic agents.

Cellular Uptake and Binding: Luminescent bis(benzo[d]thiazolyl)quinoxalines have been investigated for their cellular uptake and their interactions with biomolecules like DNA and Bovine Serum Albumin (BSA) nih.gov. Studies on benzo(f)quinoxalin-3-ol (B12811859) also focus on its binding affinity with specific proteins and receptors to understand its mode of action and pharmacodynamics smolecule.com.

Apoptosis Induction Pathways: The ability of quinoxaline derivatives to induce apoptosis is a key area of research. Compound 3, a benzo[g]quinoxaline derivative, has been shown to initiate apoptosis by modulating the expression of key proteins like Bax and Bcl2 nih.gov. This mechanism is critical for its observed anticancer effects.

Development of Fluorescent Probes and Imaging Agents for Biological Systems

The inherent fluorescence properties of many this compound derivatives make them valuable tools for biological imaging and sensing applications.

Fluorescent Probes: Acenaphtho[1,2-b]this compound and benzo[f]quinoxalin-3-ol possess strong fluorescence, making them suitable candidates for fluorescent probes used in biological imaging ontosight.aismolecule.com. Derivatives of pyrido[2,3-f]quinoxaline (B14061820) have been applied as fluorescent sensors and stains in microscopy and medical diagnostics nih.gov. Quinoxaline derivatives, in general, are recognized for their fluorescence properties and are utilized as sensitive probes for monitoring molecular interactions within biological systems nih.gov.

Near-Infrared (NIR) Probes: Novel benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups have been synthesized as NIR fluorescent probes. These compounds exhibit specific staining of cellular components like vacuole membranes and endoplasmic reticulum, offering advantages for bioimaging due to deeper tissue penetration and reduced background autofluorescence mdpi.com.

Exploration as Lead Scaffolds in Pre-clinical Drug Discovery

This compound derivatives serve as promising lead scaffolds in the pre-clinical development of novel therapeutic agents across various disease areas.

Anticancer Agents: Numerous this compound derivatives have demonstrated significant anticancer potency. Acenaphtho[1,2-b]this compound derivatives have shown selective cytotoxicity against various cancer cell lines, including K562, Caco-2, and HT-29 smolecule.com. Benzo[g]quinoxaline derivatives exhibit potent cytotoxicity against breast cancer (MCF-7) cells, with some showing efficacy in multidrug-resistant models . The broad anticancer activity of quinoxalines is often linked to their ability to inhibit protein kinases, intercalate DNA, and induce apoptosis nih.govrsc.orgresearchgate.netresearchgate.netnih.govfrontiersin.org.

Antimicrobial Agents: Derivatives of this compound have shown notable antimicrobial activity. Benzo[f]quinoxalin-3-ol and its analogues exhibit activity against bacteria and fungi pnas.orgontosight.ai. Acenaphtho[1,2-b]this compound derivatives have demonstrated efficacy against various bacterial strains, including antibiotic-resistant ones, with low minimum inhibitory concentrations (MICs) smolecule.com. The quinoxaline scaffold is broadly recognized for its broad-spectrum antimicrobial properties against Gram-positive, Gram-negative, and mycobacterial species nih.govsmolecule.comarcjournals.orgresearchgate.netipp.ptresearchgate.net.

Antiviral Agents: Quinoxaline derivatives have also been explored for their antiviral efficacy. Research is ongoing into their potential to inhibit coronaviruses, including SARS-CoV-2, by targeting key viral proteins like the nucleocapsid protein and protease rsc.org.

Antiprotozoal Agents: Benzopyrazine (quinoxaline) based compounds are being investigated as agents against protozoal infections, including trypanocidal and leishmanicidal activities ipp.ptacs.orgfrontiersin.org.

In Materials Science and Optoelectronics

The unique electronic and photophysical properties of this compound derivatives, stemming from their extended π-conjugated systems, make them attractive candidates for advanced materials, particularly in optoelectronics.

Organic Electronics and Semiconductors: Acenaphtho[1,2-b]this compound serves as a building block for novel organic materials with tailored electronic properties and is utilized in organic electronics and as organic semiconductors smolecule.com. Benzo[f]pyrido[2,3-h]quinoxaline derivatives possess optoelectronic characteristics, including thermally activated delayed fluorescence (TADF), enabling their use in organic semiconductors . Quinoxaline derivatives are widely employed in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to their tunable electronic structures and charge transport capabilities smolecule.comipp.ptacs.orgresearchgate.netrsc.orgacs.orgwipo.intresearchgate.netacs.org.

Organic Light-Emitting Diodes (OLEDs): Benzo[f]quinoxalin-3-ol and its derivatives are being explored for their potential use in OLEDs, leveraging their fluorescent properties ontosight.ai. Quinoxaline derivatives are also utilized as TADF emitters and chromophores, contributing to efficient light emission in OLED devices researchgate.net.

Photovoltaics: Acenaphtho[1,2-b]this compound finds application in photovoltaic materials smolecule.com. Quinoxaline derivatives are integral components in dye-sensitized solar cells (DSSCs) and OSCs, where their electron-donating or electron-withdrawing capabilities influence device performance and efficiency acs.orgrsc.orgacs.orgresearchgate.net. For example, certain quinoxaline-based dyes have achieved power conversion efficiencies of up to 7.12% in DSSCs acs.org.

Future Perspectives and Emerging Research Directions for Benzo F Quinoxaline

Innovations in Sustainable and Atom-Economical Synthetic Routes

The drive towards greener chemical processes is paramount, and the synthesis of benzo[f]quinoxaline derivatives is no exception. Future research will likely focus on developing synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. This includes exploring novel catalytic systems, such as heterogeneous or bio-supported catalysts, which can be easily recovered and reused, thereby improving atom economy and reducing the environmental footprint academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgscribd.commdpi.commtieat.org.

Advancements in solvent-free reactions, the use of water or bio-based solvents, and the application of energy-efficient activation methods like microwave or sonochemical irradiation are expected to play a crucial role. Furthermore, the development of one-pot and continuous flow synthesis strategies will be key to achieving scalability, higher yields, and improved purity while adhering to the principles of green chemistry academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgscribd.commdpi.commtieat.orgresearchgate.net.

Advanced Rational Design of Novel this compound Derivatives through Integrated Computational and Experimental Approaches

The rational design of new this compound derivatives with tailored properties will increasingly rely on the synergy between computational chemistry and experimental validation. Density Functional Theory (DFT) calculations, for instance, are invaluable for predicting molecular geometries, electronic structures, and optoelectronic properties, allowing researchers to screen potential candidates before synthesis scielo.brresearchgate.netuctm.educolab.wsd-nb.info.

By integrating these computational insights with structure-activity relationship (SAR) studies, researchers can systematically modify molecular architectures to optimize performance in specific applications, whether in organic electronics, catalysis, or medicinal chemistry. This integrated approach will accelerate the discovery of novel derivatives with enhanced functionalities and predictable outcomes d-nb.infosmolecule.com.

Development of Multifunctional this compound-Based Materials with Tunable Properties

This compound's inherent electronic and photophysical characteristics make it an excellent building block for advanced functional materials. Future research will focus on developing multifunctional materials where properties can be precisely tuned for specific applications.

In organic electronics, derivatives are being engineered for high-performance Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), aiming for improved external quantum efficiencies (EQE), power conversion efficiencies (PCE), and operational stability d-nb.infoacs.orgresearchgate.netresearchgate.net. The ability to tune band gaps, HOMO/LUMO levels, and charge transport properties through structural modifications is critical. Furthermore, this compound-based compounds are being explored as fluorescent probes for biological imaging and as components in chemosensors, leveraging their tunable emission wavelengths and selectivity smolecule.com.

Elucidation of Novel Biological Targets and Complex Molecular Mechanisms

While this compound derivatives have demonstrated promising biological activities, including anticancer and antimicrobial properties, a deeper understanding of their precise molecular targets and intricate mechanisms of action is an active area of research scielo.brsmolecule.comsmolecule.comfrontiersin.orgpreprints.orgscirp.orgekb.eg. Future investigations will employ advanced omics technologies, such as transcriptomics and metabolomics, alongside sophisticated biochemical assays to identify specific protein targets, signaling pathways, and cellular processes affected by these compounds.

For instance, studies investigating their potential as anticancer agents will aim to elucidate how they induce apoptosis, inhibit cell proliferation, or interfere with specific molecular pathways critical for cancer cell survival smolecule.comekb.eg. Understanding these complex interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Exploration of this compound in Interdisciplinary Nanoscience and Advanced Technologies

The unique properties of this compound are increasingly being harnessed in interdisciplinary fields, particularly in nanoscience and advanced technological applications. Future research directions include the integration of this compound moieties into nanomaterials, such as quantum dots or nanoparticles, to create novel functional systems.

Applications in biosensing, where these compounds could be used to detect specific analytes with high sensitivity and selectivity, are also being explored smolecule.com. Furthermore, their potential in areas like photocatalysis, advanced drug delivery systems, and as components in novel electronic devices beyond traditional OLEDs and OPVs, represents exciting frontiers for this versatile molecular scaffold smolecule.com.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Benzo[f]quinoxaline derivatives with high purity and yield?

  • Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine with diketones or halogenated precursors under controlled conditions. For example, bis(benzo[d]thiazolyl)quinoxaline derivatives are synthesized using hexane/ethyl acetate (3:1) solvent systems to achieve high yields (~85%) and crystallinity. Structural confirmation requires ¹H-NMR spectroscopy, where methylene protons appear at δ4.9 ppm, and aromatic quinoxaline ring protons at δ7.7–8.0 ppm. Halogenation at R1/R2 positions shifts peaks downfield due to electronegativity effects . Alternative routes include amino conjugation/deconjugation for functional group tuning .

Q. How does this compound interact with nucleic acids, and what experimental techniques validate these interactions?

  • Answer : this compound derivatives like BQQ (benzo[f]quino[3,4-b]quinoxaline) stabilize triplex DNA via intercalation, confirmed by thermal denaturation assays and circular dichroism spectroscopy. BQQ derivatives increase triplex melting temperatures (ΔTₘ >10°C) compared to non-intercalated controls. Fluorescence quenching assays using ethidium bromide displacement and X-ray crystallography further elucidate binding modes . Luminescent iridium(III)-dipyridoquinoxaline complexes also serve as DNA intercalators, monitored via luminescence lifetime measurements and gel electrophoresis .

Q. What role does this compound play in modulating neurological receptors, and how are these effects tested in vivo?

  • Answer : As an AMPA receptor antagonist (e.g., NBQX), this compound derivatives reduce glutamate-induced excitotoxicity. In vivo testing involves murine models (e.g., H/Rouen mice) subjected to tail suspension tests (TST) to assess antidepressant-like effects. Dosing protocols (e.g., 0.1 mg/kg scopolamine co-administration) and mobility metrics are analyzed using ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can halogenation strategies improve the photovoltaic performance of this compound-based organic solar cells (OSCs)?

  • Answer : Halogenation (Cl, F) of dibenzo[f,h]quinoxaline units enhances charge transport by lowering LUMO levels (-3.82 eV for chlorinated derivatives vs. -3.65 eV for non-halogenated). This increases open-circuit voltage (VOC) to 0.92 V and power conversion efficiency (PCE) to 19%. Characterization involves grazing-incidence wide-angle X-ray scattering (GIWAXS) to assess crystallinity and transient absorption spectroscopy (TAS) to monitor charge recombination kinetics . Comparative studies of brominated vs. fluorinated acceptors reveal trade-offs between solubility and phase separation, optimized via blade-coating techniques .

Q. What mechanisms underlie the mutagenic potential of this compound derivatives, and how are they assayed?

  • Answer : Derivatives like 2-amino-3,8-dimethylimidazo-[4,5-f]quinoxaline (MeIQx) are metabolized by cytochrome P450 (CYP1A2) into DNA-adduct-forming intermediates. Genotoxicity is assessed via Ames tests (Salmonella typhimurium TA98 strain) with S9 metabolic activation. Dose-response curves and comet assays quantify DNA strand breaks in human hepatoma (HepG2) cells. Competitive inhibition assays using α-naphthoflavone confirm CYP dependency .

Q. How do structural modifications of this compound affect its efficacy in stabilizing non-canonical DNA structures?

  • Answer : Substituents like aminoglycosides (e.g., neomycin-BQQ conjugates) enhance triplex DNA stability via groove binding and electrostatic interactions. Isothermal titration calorimetry (ITC) measures binding affinity (Kd ~10⁻⁶ M), while molecular dynamics simulations reveal hydrogen bonding with adenine-thymine-rich regions. Modifications at the quinoxaline N1 position improve selectivity over duplex DNA, validated by FRET-based competition assays .

Q. What experimental approaches resolve contradictions in reported this compound photovoltaic efficiencies?

  • Answer : Discrepancies arise from variations in active layer morphology and donor-acceptor compatibility. To address this, use atomic force microscopy (AFM) to optimize phase separation and energy-resolved electrochemical impedance spectroscopy (EREIS) to quantify charge carrier lifetimes. Machine learning models trained on datasets from 150+ OSC configurations predict optimal halogenation patterns and annealing temperatures .

Methodological Guidance

Q. How should researchers design experiments to balance novelty and reproducibility in this compound studies?

  • Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For reproducibility, document synthesis protocols (e.g., solvent ratios, catalyst loading) in Supplementary Information. Use PICO frameworks to define variables: Population (e.g., polymer blends), Intervention (halogenation), Comparison (non-halogenated controls), Outcome (PCE, VOC). Validate results via round-robin testing across labs .

Q. What advanced characterization techniques are critical for analyzing this compound-based materials?

  • Answer :

  • Morphology : Resonant soft X-ray scattering (R-SoXS) for nanoscale phase purity.
  • Electronic Structure : Ultraviolet photoelectron spectroscopy (UPS) for HOMO/LUMO alignment.
  • Binding Kinetics : Surface plasmon resonance (SPR) for real-time DNA interaction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[f]quinoxaline
Reactant of Route 2
Reactant of Route 2
Benzo[f]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.